molecular formula C19H28N4O4S2 B2870721 4-(3,4-Dimethoxyphenethyl)-5-(1-(ethylsulfonyl)-piperidin-3-YL)-4H-1,2,4-triazole-3-thiol CAS No. 932807-05-1

4-(3,4-Dimethoxyphenethyl)-5-(1-(ethylsulfonyl)-piperidin-3-YL)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2870721
CAS No.: 932807-05-1
M. Wt: 440.58
InChI Key: HULJFYRPEPSARD-UHFFFAOYSA-N
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Description

4-(3,4-Dimethoxyphenethyl)-5-(1-(ethylsulfonyl)-piperidin-3-YL)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a piperidine ring, and a dimethoxyphenethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dimethoxyphenethyl)-5-(1-(ethylsulfonyl)-piperidin-3-YL)-4H-1,2,4-triazole-3-thiol typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.

    Attachment of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with an intermediate triazole compound.

    Introduction of the Dimethoxyphenethyl Group: This step involves the alkylation of the triazole-piperidine intermediate with a dimethoxyphenethyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The aromatic rings and the triazole ring can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines and thiols are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted triazole derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its potential bioactivity.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

Industry

In the industrial sector, this compound may be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(3,4-Dimethoxyphenethyl)-5-(1-(ethylsulfonyl)-piperidin-3-YL)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The piperidine ring may interact with neurotransmitter receptors, affecting signal transduction pathways. The dimethoxyphenethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,4-Dimethoxyphenethyl)-1H-1,2,4-triazole-3-thiol
  • 5-(1-(Ethylsulfonyl)-piperidin-3-YL)-1H-1,2,4-triazole-3-thiol
  • 4-(3,4-Dimethoxyphenethyl)-5-(1-(methylsulfonyl)-piperidin-3-YL)-4H-1,2,4-triazole-3-thiol

Uniqueness

The uniqueness of 4-(3,4-Dimethoxyphenethyl)-5-(1-(ethylsulfonyl)-piperidin-3-YL)-4H-1,2,4-triazole-3-thiol lies in its combined structural features, which confer distinct chemical reactivity and potential biological activity. The presence of both the dimethoxyphenethyl and ethylsulfonyl groups differentiates it from other triazole derivatives, potentially leading to unique interactions with biological targets and novel applications in various fields.

Properties

IUPAC Name

4-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1-ethylsulfonylpiperidin-3-yl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O4S2/c1-4-29(24,25)22-10-5-6-15(13-22)18-20-21-19(28)23(18)11-9-14-7-8-16(26-2)17(12-14)27-3/h7-8,12,15H,4-6,9-11,13H2,1-3H3,(H,21,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HULJFYRPEPSARD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC(C1)C2=NNC(=S)N2CCC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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